N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)16-11-12-19(24)21(13-16)26-22(28)14-30-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSKSHWUDMYOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Chlorination: Introduction of the chlorine atom at the desired position on the phenyl ring.
Acylation: The phenoxyacetamide moiety can be introduced through acylation reactions using phenoxyacetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl ring.
Reduction: Reduction reactions could target the quinazolinone core or the phenyl ring.
Substitution: The chlorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various nucleophiles into the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Data Table: Key Comparisons
Discussion of Research Findings
- However, the absence of chloro groups on the core may decrease electrophilic reactivity .
- Acetamide Linkers: Phenoxyacetamide in the target compound offers greater conformational flexibility than the triazole-sulfanyl group in , which may enhance binding to shallow protein pockets .
- Synthetic Challenges : High-purity synthesis (e.g., 99.34% for 16c in ) requires optimized chromatography, suggesting similar protocols could be applied to the target compound .
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Activities
The biological activity of this compound has been evaluated in various studies, revealing promising results in several areas:
-
Anticancer Activity :
- Mechanism : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In a study involving MCF7 breast cancer cells, the compound showed an IC50 value of 25 µM, indicating significant growth inhibition compared to control groups .
-
Antimicrobial Properties :
- Effectiveness : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A series of tests revealed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
-
Anti-inflammatory Effects :
- Mechanism : The compound modulates inflammatory pathways by inhibiting key enzymes such as COX-2.
- Evaluation : In vivo studies showed a reduction in edema in animal models, outperforming standard anti-inflammatory drugs like ibuprofen.
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition : The compound inhibits enzymes involved in tumor progression and inflammation, leading to reduced cell proliferation and inflammatory responses.
- Receptor Modulation : It interacts with specific receptors that regulate apoptosis and cellular growth, enhancing its anticancer properties .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce functional groups like phenoxy or quinazolinone moieties (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol as intermediates) .
- Condensation reactions with chloroacetyl chloride or cyanoacetic acid in the presence of condensing agents (e.g., triethylamine) to form acetamide bonds .
- Reduction steps using iron powder under acidic conditions to convert nitro groups to amines .
Q. Critical reaction conditions :
- Temperature control : Reflux (~5–7 hours) for azide substitutions or cyclization .
- Solvent selection : Toluene-water mixtures or dioxane for solubility and reactivity .
- Catalyst/base optimization : Sodium hydroxide or potassium carbonate to facilitate bond formation .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and what key spectral markers should researchers prioritize?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for peaks corresponding to the quinazolinone aromatic protons (δ 7.5–8.5 ppm) and the phenoxy group (δ 6.5–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (e.g., acetamide C=O at ~170 ppm) .
- Mass Spectrometry (MS) : Prioritize molecular ion peaks ([M+H]⁺) matching the molecular formula (e.g., C₂₄H₁₉ClN₃O₃) .
- Infrared Spectroscopy (IR) : Identify C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What are the key intermediates in the synthesis of this compound, and how are their formation monitored during reactions?
- Key intermediates :
- Substituted nitrobenzenes (e.g., N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene) formed via substitution reactions .
- Aniline derivatives (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) generated through nitro reduction .
- Monitoring methods :
- Thin-Layer Chromatography (TLC) : Track reaction progress using solvent systems like hexane:ethyl acetate (9:1) .
- HPLC : Assess purity of intermediates before proceeding to subsequent steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) reported across different studies for this compound?
- Verify purity : Recrystallize the compound or use column chromatography to remove impurities that may cause peak splitting .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃, as solvent polarity influences chemical shifts .
- Computational validation : Use density functional theory (DFT) to simulate NMR spectra and cross-reference experimental data .
Q. What strategies are recommended for designing in vitro assays to evaluate the compound's interaction with biological targets like kinase enzymes?
- Assay design :
- Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure inhibition .
- Include positive controls (e.g., staurosporine) and negative controls (DMSO-only wells) .
- Docking studies : Perform molecular docking with software like AutoDock Vina to predict binding modes to kinase active sites .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .
Q. When scaling up the synthesis of this compound, what parameters require re-optimization to maintain reaction efficiency and product purity?
- Solvent volume : Adjust solvent-to-reactant ratios to prevent viscosity issues during stirring .
- Cooling rates : Optimize cooling post-reflux to avoid premature crystallization of intermediates .
- Catalyst concentration : Increase catalyst loadings (e.g., triethylamine) proportionally to maintain reaction kinetics .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Bioavailability factors : Assess solubility (e.g., logP values) and metabolic stability using liver microsome assays .
- Metabolite identification : Use LC-MS to detect active metabolites that may contribute to in vivo effects .
- Dosing regimens : Optimize administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
